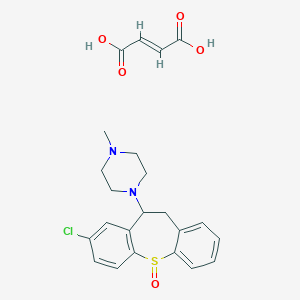
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, also known as clopenthixol, is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties.
Wirkmechanismus
The exact mechanism of action of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate is not fully understood, but it is thought to act as a dopamine receptor antagonist. It binds to dopamine receptors in the brain and inhibits the transmission of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate reduces the symptoms of psychosis and other psychiatric disorders.
Biochemische Und Physiologische Effekte
Clopenthixol has been shown to have a number of biochemical and physiological effects. It can cause sedation, drowsiness, and lethargy, which can be beneficial in the treatment of psychotic disorders. It can also cause extrapyramidal side effects, such as tremors, stiffness, and involuntary movements, which can be problematic for some patients. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate can cause changes in blood pressure, heart rate, and body temperature, which can be monitored in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
Clopenthixol has several advantages and limitations for use in lab experiments. It is a potent antipsychotic drug that can be used to study the effects of dopamine receptor antagonism on behavior and cognition. However, it can also cause extrapyramidal side effects that can confound the results of experiments. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has a long half-life and can accumulate in the body, which can make it difficult to control dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and tolerability of the drug. Another area of interest is the investigation of the effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on different neurotransmitter systems, such as serotonin and glutamate. Finally, there is a need for more studies on the long-term effects of 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate on cognitive function and quality of life in patients with psychiatric disorders.
Conclusion
Clopenthixol is a potent antipsychotic drug that has been extensively studied for its efficacy in the treatment of schizophrenia and other psychotic disorders. It acts as a dopamine receptor antagonist and has a number of biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations that must be taken into account. There are several future directions for research on 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate, including the development of new formulations and delivery methods, investigation of its effects on different neurotransmitter systems, and studies on its long-term effects on cognitive function and quality of life.
Synthesemethoden
Clopenthixol can be synthesized by the reaction of 2-chloro-9,10-dihydro-4H-benzo[b][1,4]thiepin with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to the maleate salt form by reacting with maleic acid.
Wissenschaftliche Forschungsanwendungen
Clopenthixol has been extensively studied for its antipsychotic properties and has shown efficacy in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of depression, anxiety, and bipolar disorder. In addition, 8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate has been investigated for its effects on cognitive function, sleep, and aggression.
Eigenschaften
CAS-Nummer |
19939-38-9 |
|---|---|
Produktname |
8-Chloro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin 5-oxide maleate |
Molekularformel |
C19H21ClN2OS.C4H4O4 |
Molekulargewicht |
477 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide |
InChI |
InChI=1S/C19H21ClN2OS.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)24(23)19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,13,17H,8-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
PLBWDCKIHMPPRA-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Synonyme |
Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-meth yl-, S-oxide, (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
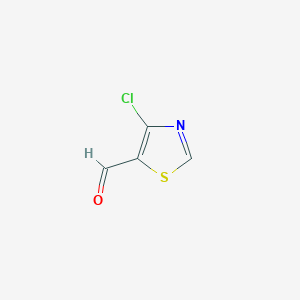
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
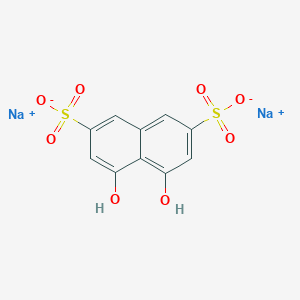
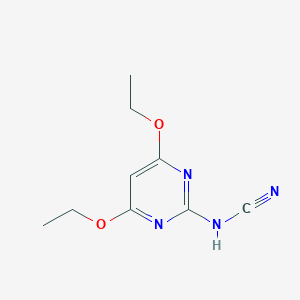
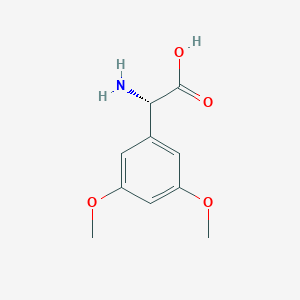
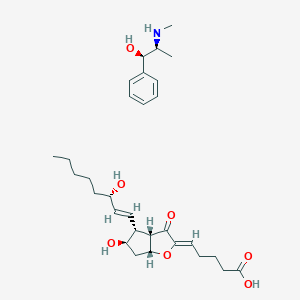
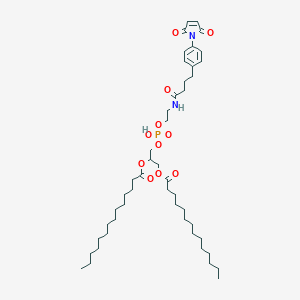
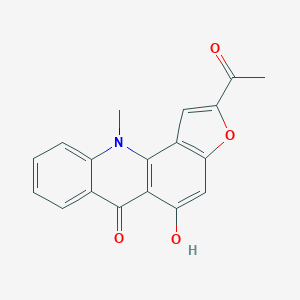
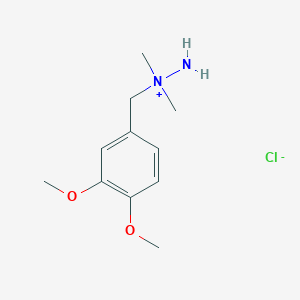
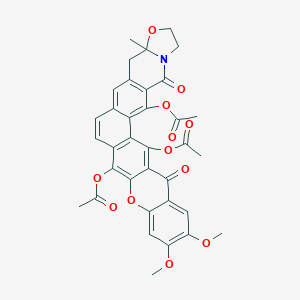

![Formamide, [14C]](/img/structure/B8465.png)